Structural Distinction: C7 Sulfonamide Substitution Versus the C6 Regioisomer
The compound bears the 4-methoxybenzenesulfonamide moiety at the C7 position of the tetrahydroquinoline core, in contrast to the more common C6 sulfonamide substitution pattern found in analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide (CAS 946370-33-8 is the C7 benzoyl variant; the equivalent C6 4-methoxybenzenesulfonamide analog is commercially available). In published RORγ inverse agonist programs, the C7 sulfonamide regioisomer (e.g., compound XY039, a 2,4-difluorobenzenesulfonamide at C7) demonstrated potent inhibition with a crystal structure-confirmed binding mode [1]. No analogous structural biology data exist for the C6 regioisomer in this scaffold context. The C7 substitution vector may offer a distinct orientation within the RORγ ligand-binding domain, as evidenced by the co-crystal structure of compound XY039 [2]. This structural distinction, while not yet quantified in a head-to-head assay for the 4-methoxy variant, represents a key differentiation factor for researchers exploring novel chemotypes.
| Evidence Dimension | Regioisomeric substitution position (C7 vs. C6 sulfonamide) and its structural biology implication |
|---|---|
| Target Compound Data | C7-(4-methoxybenzenesulfonamide)-tetrahydroquinoline |
| Comparator Or Baseline | C6-(4-methoxybenzenesulfonamide)-tetrahydroquinoline (commercially available analog) |
| Quantified Difference | No direct quantitative comparison available. Structural biology inference: C7 substitution is supported by a co-crystal structure (PDB 7XQE) for a closely related analog [2]; C6 substitution lacks equivalent structural validation in the public domain. |
| Conditions | Comparison based on published X-ray crystallography of RORγ LBD with compound XY039 (C7 2,4-difluorobenzenesulfonamide analog) [2] |
Why This Matters
For structure-based drug design programs targeting RORγ, the C7 substitution pattern is validated by co-crystal structures, providing a rational basis for analog selection that the C6 regioisomer cannot currently offer.
- [1] Wu, X.S., et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as ROR gamma inverse agonists against prostate cancer. Acta Pharmacol. Sin. 2024. DOI: 10.1038/s41401-024-01274-z. View Source
- [2] RCSB PDB. 7XQE: Crystal Structure of human RORgamma (C455E) LBD in complex with compound XY039. Deposited 2022-05-07. DOI: 10.2210/pdb7xqe/pdb. View Source
